molecular formula C9H14N2O B10839613 1-(6-Amino-4-methylpyridin-2-yl)propan-2-ol

1-(6-Amino-4-methylpyridin-2-yl)propan-2-ol

Katalognummer B10839613
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: KSEWELLLEMDLDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Amino-4-methylpyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C9H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-4-methylpyridin-2-yl)propan-2-ol typically involves the reaction of 6-amino-4-methylpyridine with propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and more efficient production processes .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Amino-4-methylpyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .

Wissenschaftliche Forschungsanwendungen

1-(6-Amino-4-methylpyridin-2-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(6-Amino-4-methylpyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Amino-4-methylpyridin-2-yl)propan-2-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyridine ring makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

1-(6-amino-4-methylpyridin-2-yl)propan-2-ol

InChI

InChI=1S/C9H14N2O/c1-6-3-8(5-7(2)12)11-9(10)4-6/h3-4,7,12H,5H2,1-2H3,(H2,10,11)

InChI-Schlüssel

KSEWELLLEMDLDQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1)N)CC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.